5-amino-3,3-difluoropentanoic acid hydrochloride
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Overview
Description
5-Amino-3,3-difluoropentanoic acid hydrochloride is an organic compound with the molecular formula C(5)H({10})ClF(_2)NO(_2) It is a derivative of pentanoic acid, featuring both amino and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3,3-difluoropentanoic acid hydrochloride typically involves the introduction of fluorine atoms into a pentanoic acid derivative, followed by the addition of an amino group. One common method includes:
Fluorination: Starting with a suitable pentanoic acid precursor, fluorine atoms are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The difluorinated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and amination steps to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding oxo or hydroxy derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
5-Amino-3,3-difluoropentanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors where fluorine atoms enhance binding affinity and metabolic stability.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Materials Science: Its unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Industry: It can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-3,3-difluoropentanoic acid hydrochloride depends on its application. In medicinal chemistry, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-fluoropentanoic acid
- 5-Amino-3,3,4-trifluoropentanoic acid
- 5-Amino-2,2-difluoropentanoic acid
Uniqueness
5-Amino-3,3-difluoropentanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and biological properties compared to other fluorinated analogs. This positioning can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2408971-47-9 |
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Molecular Formula |
C5H10ClF2NO2 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
5-amino-3,3-difluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c6-5(7,1-2-8)3-4(9)10;/h1-3,8H2,(H,9,10);1H |
InChI Key |
HZJVUTAVRQMJSW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CC(=O)O)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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